3-Methyltetracosane
Overview
Description
3-Methyltetracosane is a hydrocarbon compound with the molecular formula C₂₅H₅₂. It is a branched alkane, specifically a methyl-substituted tetracosane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. The structure of this compound includes a methyl group attached to the third carbon of a tetracosane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltetracosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tetracosane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of longer-chain hydrocarbons followed by selective methylation. This method ensures high yield and purity of the desired product. The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methyltetracosane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although already fully saturated, this compound can undergo reductive cleavage under extreme conditions, though this is less common.
Substitution: Halogenation is a common substitution reaction for alkanes. For this compound, halogenation with chlorine or bromine can occur in the presence of ultraviolet light or a radical initiator, leading to the formation of various haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl₂) or bromine (Br₂) with ultraviolet light or radical initiators
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Cleaved hydrocarbons (less common)
Substitution: Haloalkanes (e.g., 3-chlorotetracosane, 3-bromotetracosane)
Scientific Research Applications
3-Methyltetracosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: In entomology, this compound is studied as a component of insect cuticular hydrocarbons, which play a role in communication and mating behaviors.
Medicine: While not directly used as a therapeutic agent, its derivatives and analogs are explored for potential pharmacological activities.
Industry: It serves as a model compound for studying the properties and behaviors of long-chain hydrocarbons in various industrial processes, including lubrication and material science.
Mechanism of Action
The mechanism of action of 3-Methyltetracosane in biological systems, particularly in insects, involves its role as a pheromone. It interacts with specific olfactory and gustatory receptors, triggering neural pathways that influence behaviors such as mating and social interactions. The molecular targets include olfactory receptor neurons that detect the presence of the compound and initiate a cascade of neural signals leading to behavioral responses.
Comparison with Similar Compounds
2-Methyltetracosane: Another methyl-substituted tetracosane with the methyl group on the second carbon.
Tetracosane: The parent hydrocarbon without any methyl substitution.
7-Tricosene: A related hydrocarbon with a double bond, often studied in the context of insect pheromones.
Uniqueness of 3-Methyltetracosane: this compound is unique due to its specific methyl substitution pattern, which influences its physical and chemical properties. This substitution affects its boiling point, melting point, and reactivity compared to its non-methylated counterpart, tetracosane, and other methyl-substituted isomers.
Properties
IUPAC Name |
3-methyltetracosane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(3)5-2/h25H,4-24H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMIARWXIPIMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335810 | |
Record name | 3-methyltetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65820-52-2 | |
Record name | 3-methyltetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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